molecular formula C10H12BrNO2S B6601914 [(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one CAS No. 2092502-59-3

[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one

Cat. No.: B6601914
CAS No.: 2092502-59-3
M. Wt: 290.18 g/mol
InChI Key: JYMLABKLXLVKJF-UHFFFAOYSA-N
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Description

[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one is a chemical compound with a complex structure that includes a brominated methoxyphenyl group, a cyclopropyl group, and an imino-lambda6-sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one typically involves multiple steps, starting with the bromination of 2-methoxyphenyl compounds. The cyclopropyl group is introduced through cyclopropanation reactions, and the imino-lambda6-sulfanyl moiety is formed via reactions involving sulfur-containing reagents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one involves interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one: shares similarities with other brominated methoxyphenyl compounds and sulfur-containing imino compounds.

    Indole derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, have diverse biological activities and are structurally related.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-cyclopropyl-imino-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-14-9-5-2-7(11)6-10(9)15(12,13)8-3-4-8/h2,5-6,8,12H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMLABKLXLVKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=N)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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